Methyl4-(but-3-yn-1-yl)benzoate

描述

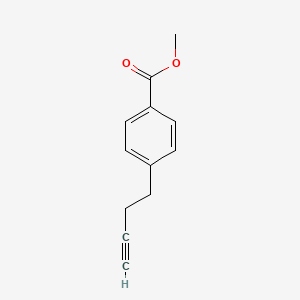

Methyl 4-(but-3-yn-1-yl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the para position with a but-3-yn-1-yl group (a four-carbon alkyne chain). Its structure comprises a methyl ester (–COOCH₃) and an alkyne (–C≡C–CH₂–) substituent, conferring unique physicochemical and reactivity properties.

Synthesis typically involves esterification or substitution reactions. For example, describes the synthesis of structurally related diazirine-containing benzoates via multi-step protocols, while highlights the use of silyl-protected alkynes in benzoate derivatives.

属性

分子式 |

C12H12O2 |

|---|---|

分子量 |

188.22 g/mol |

IUPAC 名称 |

methyl 4-but-3-ynylbenzoate |

InChI |

InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h1,6-9H,4-5H2,2H3 |

InChI 键 |

OMAFVRRPTNKCSR-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)CCC#C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, base, propargyl derivative | Cross-coupling | High yield, mild conditions | Requires expensive catalysts |

| Wittig/Olefination + Epoxidation | Phosphonium ylide, peracids, sulfonyl hydrazine | Multi-step functionalization | Structural diversity, regioselective | Multi-step, longer reaction time |

| Enolate Aldol-Type Condensation | Strong base, acetone, methyl 4-formylbenzoate | Condensation + oxidation | Metal-free, one-pot possibility | Requires careful control of conditions |

Research Findings and Notes

- The Sonogashira coupling is the most straightforward and widely used method for preparing methyl 4-(but-3-yn-1-yl)benzoate, offering good yields and scalability.

- The Wittig-based multi-step route allows for the synthesis of complex intermediates and is useful when additional functionalization is required on the side chain.

- Enolate chemistry provides a metal-free alternative but demands precise control over reaction conditions to avoid side reactions.

- Epoxidation steps in the multi-step routes utilize common oxidizing agents such as hydrogen peroxide, peracetic acid, or perbenzoic acid, typically at elevated temperatures (50–90 °C) in alcoholic solvents.

- The ester group is generally preserved throughout the reactions or reinstalled via acid-catalyzed esterification to maintain the methyl benzoate functionality.

- Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

化学反应分析

Types of Reactions

Methyl 4-(but-3-yn-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-(but-3-yn-1-yl)benzoic acid or 4-(but-3-yn-1-yl)benzaldehyde.

Reduction: Formation of 4-(but-3-en-1-yl)benzoate or 4-(butyl)benzoate.

Substitution: Formation of various substituted methyl 4-(but-3-yn-1-yl)benzoates depending on the substituent introduced.

科学研究应用

Methyl 4-(but-3-yn-1-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of methyl 4-(but-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The but-3-yn-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The para-substituent on the benzoate ring significantly influences molecular properties. Key comparisons include:

Key Observations :

- Alkyne vs. Aromatic Substituents : The alkyne group in Methyl 4-(but-3-yn-1-yl)benzoate enables click chemistry, whereas pyridazinyl or isoxazolyl groups () enhance binding to biological targets .

- Silyl Protection : The trimethylsilyl group in S7 () stabilizes the alkyne, contrasting with the unprotected alkyne in the target compound, which is more reactive .

Toxicity and Degradation

- Alkyl Benzoates () : Methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats). The but-3-yn-1-yl group may introduce neurotoxic or irritant properties, though specific data are lacking .

- Microbial Degradation () : Benzoate pathways in Rhodococcus sp. degrade aromatic rings. The alkyne substituent may hinder enzymatic cleavage compared to simpler alkyl or nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。